molecular formula C10H9FO2 B6249778 (2E)-3-(4-fluorophenyl)but-2-enoic acid CAS No. 295329-89-4

(2E)-3-(4-fluorophenyl)but-2-enoic acid

Cat. No.: B6249778
CAS No.: 295329-89-4
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-Fluorophenyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a fluorine substituent at the para position of the phenyl ring and a conjugated double bond at the C2 position. Its molecular formula is C₁₀H₉FO₂, with a molecular weight of 180.18 g/mol . The compound’s structure enables participation in conjugate addition reactions and hydrogen bonding, making it a versatile intermediate in organic synthesis and drug development.

Synthesis: The compound is synthesized via condensation reactions involving chalcones or through modifications of enoate esters. For example, describes a method where (2E)-1-(4-fluorophenyl)-3-(substituted phenyl)prop-2-en-1-one reacts with semicarbazides in glacial acetic acid under reflux to yield pyrazole carboxamide analogues .

Applications: Derivatives of this compound, such as ethyl (2E)-3-(4-fluorophenyl)but-2-enoate, serve as precursors for pharmaceuticals, including anticonvulsants and enzyme inhibitors .

Properties

CAS No.

295329-89-4

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 4-fluorophenyl group in the parent compound enhances electronic effects and metabolic stability compared to the 2-fluorophenyl isomer .
  • Halogen Effects : Replacing fluorine with chlorine (as in the 4-chloro analog) increases molecular weight and may alter binding affinity due to differences in electronegativity and steric bulk .

Ester Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Application Synthesis Method Evidence Source
Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate 4-Fluorophenyl, ethyl ester 208.23 Synthetic intermediate for pharmaceuticals Esterification of parent acid
Methyl (E)-4,4,4-trifluoro-3-(4-fluorophenyl)but-2-enoate 4-Fluorophenyl, trifluoromethyl, methyl ester 262.21 High purity (99%) in anticonvulsant leads Multi-step halogenation

Key Observations :

  • Esterification : Conversion to esters (e.g., ethyl or methyl) increases volatility and solubility in organic solvents, facilitating purification and further reactions .
  • Bioactivity : Ester derivatives are often prodrugs, hydrolyzed in vivo to release the active carboxylic acid form .

Key Observations :

  • Heterocyclic Incorporation : Adding pyrimidine or piperazine rings (–7) introduces hydrogen-bonding sites, improving target binding .
  • Trifluoromethyl Groups : These modifications enhance metabolic stability and potency in neurological disorders .

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